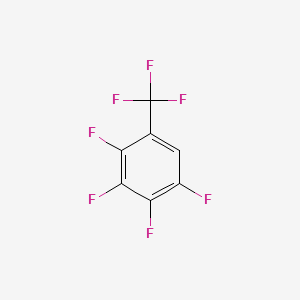

2,3,4,5-Tetrafluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVOHERGWLDGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984009 | |

| Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-53-5 | |

| Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Role of Fluorination in Modern Chemistry

An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzotrifluoride (CAS: 654-53-5) for Advanced Research and Development

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in the fields of drug discovery, agrochemicals, and materials science. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound changes in a molecule's steric profile, lipophilicity, metabolic stability, and binding affinity. Compounds such as this compound serve as critical building blocks, providing a synthetically versatile scaffold to leverage these benefits. This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, applications, and safe handling, designed for the practicing researcher and development scientist.

PART 1: Core Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene, is a highly fluorinated aromatic compound.[1] Its dense substitution with fluorine atoms makes it a valuable intermediate for introducing polyfluorinated moieties into larger, more complex structures.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 654-53-5 | [1][2][3] |

| Molecular Formula | C₇HF₇ | [1][2] |

| Molecular Weight | 218.07 g/mol | [2][3] |

| IUPAC Name | 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene | [1] |

| Synonyms | α,α,α,2,3,4,5-Heptafluorotoluene | [3][4] |

| Appearance | Liquid | [1][3] |

| Boiling Point | 104 °C | [2] |

| Density | 1.56 g/cm³ | [1] |

| Refractive Index | 1.3725 | [2] |

| Flash Point | 20.5 °C | [2] |

PART 2: Synthesis and Mechanistic Considerations

The primary industrial synthesis of polyfluorinated aromatics like this compound relies on the halogen exchange (Halex) reaction. This process involves the substitution of chlorine atoms with fluorine atoms from a fluoride salt source, typically performed at high temperatures.

Core Synthesis Pathway: Halogen Exchange (Halex) Reaction

The synthesis starts from a polychlorinated precursor, such as 2,3,4,5-tetrachlorobenzotrifluoride.[5][6] The choice of reagents and conditions is critical for achieving high yield and purity.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective fluorine source. Its efficacy is highly dependent on its dispersion and the absence of water.[5][6]

-

Solvent: A high-boiling, polar aprotic solvent like tetramethylene sulfone (sulfolane) is essential.[5][6] These solvents can withstand the high reaction temperatures (often >200°C) required for the exchange reaction and help to partially solubilize the potassium fluoride.

-

Catalyst: A phase-transfer catalyst is crucial to shuttle the fluoride anion from the solid KF surface into the organic phase where the reaction occurs. Common catalysts include crown ethers (e.g., 18-crown-6) or quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide).[5][6] These catalysts complex the potassium ion (K⁺), liberating a more reactive "naked" fluoride anion.

Experimental Protocol: Synthesis via Halex Reaction

This protocol is a representative synthesis based on established methodologies.[5][6] All operations must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

-

Reactor Setup: Charge a high-pressure autoclave reactor with anhydrous potassium fluoride (6 molar equivalents) and tetramethylene sulfone. The reactor must be equipped with a mechanical stirrer, thermocouple, pressure gauge, and a distillation head.

-

Inerting: Purge the reactor thoroughly with dry nitrogen to create an inert atmosphere, as the reaction is sensitive to moisture.

-

Reagent Addition: Add the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, ~1-5 mol%) followed by the starting material, 2,3,4,5-tetrachlorobenzotrifluoride (1 molar equivalent).

-

Reaction: Seal the reactor and heat the mixture to 210-240°C with vigorous stirring.[5] The autogenous pressure will rise during the reaction. Monitor the reaction progress by GC analysis of aliquots. The reaction may take several hours (e.g., 15-18 hours).[5]

-

Product Isolation: Upon completion, the product is isolated by continuous distillation directly from the reaction mixture under controlled pressure and temperature conditions.[6] This technique allows for the removal of the lower-boiling product as it is formed, driving the equilibrium forward.

-

Purification: The crude distillate, which may contain partially fluorinated intermediates, is purified by fractional distillation to yield this compound of high purity.

Visualization: Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

PART 3: Applications in Drug Development and Advanced Materials

The highly fluorinated phenyl ring of this compound makes it a desirable building block for introducing specific properties into target molecules. The trifluoromethyl group (-CF₃) is a well-known bioisostere for groups like isopropyl, while the tetrafluorophenyl moiety can engage in unique non-covalent interactions (e.g., halogen bonding, multipolar interactions) and significantly alters electronic properties.

Key Application Areas:

-

Pharmaceutical Intermediates: This compound serves as a key starting material for synthesizing complex active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability and binding affinity.[7][8]

-

Agrochemicals: In agrochemical research, incorporating fluorinated fragments can lead to pesticides and herbicides with greater potency and improved environmental profiles.[8]

-

Materials Science: It is used in the creation of high-performance polymers and coatings that exhibit enhanced thermal stability and chemical resistance, making them suitable for demanding applications.[7]

Visualization: Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound as a core building block.

PART 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: Sample Preparation for NMR and MS Analysis

-

NMR Sample Prep: Accurately weigh approximately 10-20 mg of the liquid sample into a vial. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

MS Sample Prep (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

Expected Spectroscopic Signatures

-

¹H NMR: A single complex multiplet is expected in the aromatic region (δ 7.0-8.0 ppm) for the lone aromatic proton, showing coupling to multiple fluorine atoms.

-

¹⁹F NMR: This is the most informative technique. Distinct signals will be observed for the trifluoromethyl group (-CF₃) and each of the four aromatic fluorine atoms. The chemical shifts and complex coupling patterns (JFF) are diagnostic of the substitution pattern.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The C-F couplings (¹JCF, ²JCF, etc.) will be large and characteristic, and the signal for the CF₃ carbon will appear as a quartet due to coupling with the three attached fluorine atoms.

-

Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 218. Fragmentation may involve the loss of a fluorine atom (M-19) or the trifluoromethyl radical (M-69), leading to characteristic fragment ions.[9][10]

PART 5: Safety, Handling, and Disposal

This compound is a flammable liquid and requires careful handling to mitigate risks.[1][4] Adherence to strict safety protocols is mandatory.

Hazard Identification and Personal Protective Equipment (PPE)

Table 2: Key Hazards and Required Controls

| Hazard | GHS Classification | Required PPE and Controls | Source(s) |

| Flammability | Flammable Liquid | Keep away from heat, sparks, and open flames. Use spark-proof tools and ground equipment. | [1][4][11] |

| Skin Contact | Skin Irritant/Corrosive (Assumed based on related compounds) | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. | [4][12] |

| Eye Contact | Serious Eye Irritant/Damage (Assumed) | Safety goggles and/or a face shield. | [4][12] |

| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood. | [4] |

Protocol: Waste Disposal Workflow

-

Segregation: Do not mix with other waste streams. Collect all waste this compound and contaminated materials (e.g., pipette tips, wipes) in a dedicated, properly labeled, and sealed hazardous waste container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable).

-

Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.

-

Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][13] Do not attempt to dispose of this chemical down the drain.

Visualization: Laboratory Safety and Handling Workflow

Caption: Decision workflow for the safe handling of this compound.

References

-

ChemWhat, "this compound CAS#: 654-53-5," ChemWhat. [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C., "Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene," Oriental Journal of Chemistry. [Link]

- European Patent Office, "EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride," Google P

-

The Royal Society of Chemistry, "Supporting Information," The Royal Society of Chemistry. [Link]

- Google Patents, "US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives," Google P

-

An, X., et al., "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science. [Link]

- Google Patents, "CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride," Google P

-

Fluorine Notes, "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups," Fluorine Notes. [Link]

-

NIST, "Benzene, (trifluoromethyl)-," NIST WebBook. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride - Google Patents [patents.google.com]

- 6. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 10. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. benchchem.com [benchchem.com]

Introduction: The Strategic Value of Polyfluorinated Benzotrifluorides

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene

In the landscape of modern drug discovery and advanced materials science, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for tuning physicochemical and biological properties.[1] The trifluoromethyl (CF3) group, in particular, is a privileged moiety known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[2] When combined with a polyfluorinated aromatic core, the resulting structures, such as 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene, become highly valuable and versatile building blocks.

This compound, also known by its synonym 2,3,4,5-tetrafluorobenzotrifluoride, serves as a critical intermediate for the synthesis of complex pharmaceuticals and agrochemicals where precise control over electronic and steric factors is paramount.[3] Its unique substitution pattern offers a reactive handle for further functionalization while the dense fluorine substitution provides a shield against metabolic degradation. This guide provides a detailed, in-depth exploration of the primary industrial synthesis of this important molecule, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers and development professionals.

Core Synthetic Strategy: The Halogen Exchange (HALEX) Reaction

The most robust and industrially viable method for the synthesis of 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene is the Halogen Exchange (HALEX) reaction . This powerful transformation involves the substitution of chlorine atoms on an aromatic ring with fluorine. The synthesis starts from the corresponding polychlorinated precursor, 2,3,4,5-tetrachlorobenzotrifluoride.

Causality Behind Experimental Choices:

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the fluorine source of choice. It is cost-effective and readily available, but its low solubility and high lattice energy in organic solvents necessitate specific reaction conditions to achieve adequate reactivity.

-

Solvent System: A high-boiling, polar aprotic solvent is essential. Tetramethylene sulfone (sulfolane) is ideal for this process. Its high boiling point (>280 °C) allows the reaction to be conducted at the required high temperatures (210-240 °C), and its polar nature helps to partially solvate the potassium fluoride salt.

-

Phase-Transfer Catalyst: To overcome the poor solubility of KF, a phase-transfer catalyst is crucial. The patent literature describes the use of either crown ethers (e.g., 18-crown-6) or quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide).[4] These catalysts work by sequestering the K+ cation, thereby liberating a more "naked" and highly nucleophilic fluoride anion in the organic phase, which dramatically accelerates the rate of the SNA r (Nucleophilic Aromatic Substitution) reaction.

-

Reaction Conditions: The reaction requires high temperatures to overcome the activation energy for the sequential displacement of four sterically hindered chlorine atoms. This is conducted under elevated, autogenous pressure in a sealed autoclave to prevent the loss of volatile components and to maintain the reaction medium.[4][5]

Caption: Core Halogen Exchange (HALEX) reaction pathway.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on the procedures outlined in patent literature.[4][5] Researchers should adapt this procedure with appropriate safety precautions and process controls suitable for their laboratory or pilot plant environment.

Quantitative Data: Reagents and Conditions

| Component | Molar Ratio (to Substrate) | Amount (for 3 mol scale) | Purpose |

| 2,3,4,5-Tetrachlorobenzotrifluoride | 1.0 | 852 g | Starting Material |

| Potassium Fluoride (KF), anhydrous | 6.0 | 1044 g | Fluorinating Agent |

| Tetraphenylphosphonium Bromide | ~0.015 | 42 g | Phase-Transfer Catalyst |

| Tetramethylene Sulfone (Sulfolane) | - | ~1440 mL | Solvent |

Step-by-Step Methodology

-

Reactor Preparation: Charge a suitable steel autoclave (e.g., V4A steel) with anhydrous potassium fluoride (14.4 mol, 835 g) and tetramethylene sulfone (1440 mL).

-

Solvent Drying: Heat the mixture under vacuum (e.g., 100 mbar) to distill off approximately 100 mL of solvent. This critical step ensures the removal of trace water, which can significantly inhibit the fluorination reaction.

-

Charging Reagents: Cool the vessel and backfill with an inert atmosphere (e.g., nitrogen). Charge the 2,3,4,5-tetrachlorobenzotrifluoride (3 mol, 852 g) and the phase-transfer catalyst, tetraphenylphosphonium bromide (42 g), into the reactor.

-

Reaction Execution: Seal the autoclave. Heat the reaction mixture with stirring to 210 °C. The pressure will rise due to the autogenous pressure of the components. Maintain the reaction at this temperature for approximately 18 hours. The pressure may reach a maximum of around 3.5 bar.

-

Product Isolation (Distillation): Upon completion, cool the reactor. Arrange for distillation directly from the reaction vessel. Initially, distill under atmospheric pressure until the internal temperature reaches ~180 °C.

-

Final Recovery: Apply a vacuum to the distillation setup to recover the remaining product from the high-boiling sulfolane. The distillation should be stopped once sulfolane begins to co-distill.

-

Purification: The crude distillate will contain the desired product, 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene, along with partially fluorinated intermediates, primarily 2,3,4-trifluoro-5-chlorobenzotrifluoride.[5] A fractional distillation using an efficient column is required to separate these components and obtain the final product in high purity. The recovered chloro-intermediate can be recycled into subsequent batches to improve the overall process yield.[5]

Caption: Experimental workflow from reactor setup to final purification.

Safety, Handling, and Process Integrity

-

High-Pressure Operations: The reaction is conducted under elevated pressure and temperature. All operations must be performed in a certified high-pressure autoclave equipped with appropriate pressure relief and monitoring systems.

-

Reagent Handling: Anhydrous potassium fluoride is hygroscopic and must be handled under dry conditions. Sulfolane is a high-boiling solvent with low volatility but should be handled in a well-ventilated area. Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

Process Control: The removal of water before the reaction is a critical self-validating step; residual moisture will significantly reduce the yield and efficiency of the HALEX reaction. Monitoring the reaction progress via GC analysis of aliquots (if the reactor setup allows) is recommended to determine the optimal reaction time.

-

Waste Management: The reaction residue will contain a significant amount of potassium chloride and residual sulfolane. All waste streams must be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene via the halogen exchange of 2,3,4,5-tetrachlorobenzotrifluoride is a well-established, albeit technically demanding, industrial process. The success of the synthesis hinges on the careful control of reaction parameters, particularly the exclusion of water and the use of a phase-transfer catalyst to activate the potassium fluoride. By providing a robust and scalable route to this valuable fluorinated building block, this methodology empowers researchers in drug development and materials science to forge new molecular architectures with enhanced properties and functions.

References

- Siegemund, G., & Schlosser, W. (1995). Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride.

- Siegemund, G., & Schlosser, W. (2003). Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives. U.S.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(11), 4923-4925.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]

-

Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis (pp. 79-105). Springer, Berlin, Heidelberg. [Link]

- Wallington, T. J., Schneider, W. F., Worsnop, D. R., Nielsen, O. J., Sehested, J., Debruyn, W. J., & Shorter, J. A. (1994). The environmental impact of CFC replacements—HFCs and HCFCs. Environmental Science & Technology, 28(7), 320A-326A.

-

Pleshkova, A. P., & Pleshkov, V. A. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 186, 126-143. [Link]

-

Ponder, B. W., & Wall, L. A. (1968). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 72A(4), 391–411. [Link]

Sources

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride - Google Patents [patents.google.com]

- 5. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

chemical properties of α,α,α,2,3,4,5-heptafluorotoluene

An In-depth Technical Guide to the Chemical Properties of α,α,α,2,3,4,5-Heptafluorotoluene

Prepared by: Gemini, Senior Application Scientist

Introduction

α,α,α,2,3,4,5-Heptafluorotoluene, also known by its IUPAC name 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene or as 2,3,4,5-tetrafluorobenzotrifluoride, is a highly versatile fluorinated aromatic compound. Its unique electronic properties, stemming from the dense fluorine substitution on the benzene ring and the potent electron-withdrawing trifluoromethyl group, make it a valuable building block in modern organic synthesis. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and spectroscopic characterization, tailored for researchers, scientists, and professionals in drug development and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] As such, compounds like α,α,α,2,3,4,5-heptafluorotoluene are of considerable interest in the synthesis of novel pharmaceuticals and agrochemicals.[2][3]

Molecular Structure and Physicochemical Properties

The strategic placement of five fluorine atoms on the aromatic ring and a trifluoromethyl group creates a molecule with distinct characteristics. The cumulative electron-withdrawing effects of the fluorine substituents render the aromatic ring electron-deficient and susceptible to certain chemical transformations.

| Property | Value | Source |

| CAS Number | 654-53-5 | [4] |

| Molecular Formula | C₇HF₇ | [4] |

| Molecular Weight | 218.07 g/mol | [4] |

| Boiling Point | 104 °C | [4] |

| Flash Point | 20.5 °C | [4] |

| Refractive Index | 1.3725 | [4] |

| Appearance | Colorless liquid | N/A |

Synthesis of α,α,α,2,3,4,5-Heptafluorotoluene

The most common industrial synthesis of polyfluorinated aromatic compounds involves a halogen exchange (Halex) reaction, where chloro-substituents are replaced with fluorine using a fluoride salt at high temperatures. A process for preparing this compound involves the reaction of 2,3,4,5-tetrachlorobenzotrifluoride with potassium fluoride.[5]

Experimental Protocol: Halogen Exchange Synthesis

This protocol is based on the principles described in patent literature for the synthesis of similar compounds.[5]

-

Reactor Setup : A high-pressure autoclave equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and a distillation column is charged with a suitable solvent like sulfolane, followed by spray-dried potassium fluoride (KF).

-

Reactant Addition : 2,3,4,5-Tetrachlorobenzotrifluoride is added to the reactor.

-

Reaction Conditions : The mixture is heated with stirring to a temperature of approximately 210°C. The reaction progress is monitored by the increase in internal pressure due to the formation of the more volatile fluorinated product.

-

Product Isolation : As the reaction proceeds, the α,α,α,2,3,4,5-heptafluorotoluene product is continuously distilled off through the column. Maintaining a specific head temperature (e.g., up to 130°C) and reflux ratio allows for the selective removal of the product from the reaction mixture.[5]

-

Work-up : The collected distillate is then purified, typically by fractional distillation, to yield the final high-purity product.

Caption: Workflow for the synthesis of α,α,α,2,3,4,5-heptafluorotoluene.

Chemical Reactivity and Mechanistic Insights

The high degree of fluorination makes the aromatic ring of α,α,α,2,3,4,5-heptafluorotoluene highly electron-deficient. This property dictates its reactivity, primarily making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atoms act as good leaving groups when attacked by nucleophiles, a reactivity profile that is valuable in the synthesis of complex molecules.[2]

Nucleophilic Aromatic Substitution (SNAr)

In an SNAr reaction, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a fluoride ion restores the aromaticity and yields the substituted product. The positions para and ortho to the strong electron-withdrawing trifluoromethyl group are particularly activated towards nucleophilic attack.

Experimental Protocol: Representative SNAr Reaction

This protocol describes a general procedure for the reaction of α,α,α,2,3,4,5-heptafluorotoluene with a generic nucleophile (e.g., an amine or alkoxide).

-

Inert Atmosphere : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen.

-

Reagent Addition : α,α,α,2,3,4,5-Heptafluorotoluene is dissolved in a dry aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF). The nucleophile (e.g., piperidine) and a non-nucleophilic base (e.g., potassium carbonate) are added.

-

Reaction : The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Extraction : Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The product is extracted into an organic solvent like ethyl acetate.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of α,α,α,2,3,4,5-heptafluorotoluene. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for distinguishing between isomers of fluorinated compounds.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the aromatic proton. Due to coupling with the adjacent fluorine atoms, this signal will likely appear as a complex multiplet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most informative technique for this molecule. It is expected to show distinct signals for the trifluoromethyl group and the four aromatic fluorine atoms. The chemical shifts and coupling patterns (F-F coupling) provide unambiguous structural information. The CF₃ group will likely appear as a triplet due to coupling with the two ortho fluorine atoms. The aromatic fluorines will exhibit a more complex pattern of multiplets due to coupling with each other and the aromatic proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct resonances for each of the seven carbon atoms. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region.[7][8] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

Mass spectrometry (MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218.07 g/mol ).[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[9][10] The fragmentation pattern will likely involve the loss of fluorine atoms or the trifluoromethyl group.

| Spectroscopic Data | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) | Multiplicity |

| ¹H NMR | ~7.0-7.5 ppm | Multiplet |

| ¹⁹F NMR (CF₃) | ~ -60 to -65 ppm | Triplet |

| ¹⁹F NMR (Aromatic F) | ~ -130 to -160 ppm | Multiplets |

| ¹³C NMR (Aromatic C-F) | ~135-150 ppm | Multiplets (due to C-F coupling) |

| ¹³C NMR (CF₃) | ~120-125 ppm | Quartet |

| IR (C-F stretch) | 1100-1400 cm⁻¹ | Strong |

| IR (Aromatic C=C) | 1450-1600 cm⁻¹ | Medium to Strong |

Note: The exact chemical shifts can vary depending on the solvent and the reference standard used.

Applications in Drug Development

The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] The CF₃ group is highly lipophilic and metabolically stable, and it can participate in favorable interactions with biological targets. The polyfluorinated aromatic ring of α,α,α,2,3,4,5-heptafluorotoluene serves as a scaffold for building complex molecules with tailored properties for drug discovery programs.[11][12] Its reactivity in SNAr reactions allows for the facile introduction of various functional groups, making it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Safety and Handling

α,α,α,2,3,4,5-Heptafluorotoluene is a flammable liquid and an irritant.[4] Proper safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

-

Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[4]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

α,α,α,2,3,4,5-Heptafluorotoluene is a fluorinated building block of significant importance in chemical synthesis. Its distinct reactivity, governed by its electron-deficient aromatic ring, makes it a valuable precursor for a wide range of substituted aromatic compounds, particularly in the fields of pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 2,3,4,5-Tetrafluoronitrobenzene [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemwhat.com [chemwhat.com]

- 5. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hpst.cz [hpst.cz]

- 10. archimer.ifremer.fr [archimer.ifremer.fr]

- 11. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.se [fishersci.se]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Molecular Structure, Properties, and Synthetic Applications of 2,3,4,5-Tetrafluorobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5-tetrafluorobenzotrifluoride (alternatively α,α,α,2,3,4,5-heptafluorotoluene), a pivotal fluorinated aromatic building block. We delve into its fundamental molecular structure, physicochemical properties, and established synthetic methodologies. The narrative emphasizes the mechanistic rationale behind synthetic choices and the analytical techniques essential for structural verification. Furthermore, this document explores the compound's strategic importance in research and development, particularly within the pharmaceutical and agrochemical sectors, where the unique electronic properties conferred by its polyfluorinated structure are leveraged to design next-generation molecules with enhanced efficacy and stability.

Introduction: The Strategic Value of Polyfluorinated Aromatic Scaffolds

In the landscape of modern chemical synthesis, organofluorine compounds occupy a position of exceptional importance. The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into organic molecules can profoundly alter their physical, chemical, and biological properties. In drug development, this strategy is frequently employed to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[1]

This compound is a prime exemplar of a high-value, densely fluorinated intermediate. Its structure, featuring a benzene ring substituted with four contiguous fluorine atoms and a trifluoromethyl group, creates a highly electron-deficient aromatic system. This unique electronic profile not only imparts significant chemical and thermal stability but also governs its reactivity, making it a versatile precursor for the synthesis of complex chemical entities in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and manufacturing.

Chemical Formula and Structure

The molecular identity of this compound is defined by its specific arrangement of carbon, hydrogen, and fluorine atoms.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene | [2] |

| CAS Number | 654-53-5 | [2][3] |

| Molecular Formula | C₇HF₇ | [2][3][4] |

| Molecular Weight | 218.07 g/mol | [3][4] |

| Canonical SMILES | FC1=CC(C(F)(F)F)=C(F)C(F)=C1F | [2] |

| InChI Key | ZWVOHERGWLDGFT-UHFFFAOYSA-N | [2][4] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is a flammable liquid and should be stored in a flammables area.[3]

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 104 °C | [3] |

| Flash Point | 20.5 °C | [3] |

| Refractive Index | 1.3725 | [3] |

| Purity | ≥ 98.0% | [2][4] |

Synthesis and Mechanistic Insights

The industrial production of this compound is a testament to modern fluorine chemistry, primarily relying on the robust halogen exchange (Halex) reaction.

Primary Synthetic Route: Halogen Exchange (Halex) Reaction

The most common and economically viable synthesis starts from 2,3,4,5-tetrachlorobenzotrifluoride.[6][7][8] This process involves the substitution of chlorine atoms with fluorine atoms using an alkali metal fluoride, typically potassium fluoride (KF).

Causality Behind Experimental Choices:

-

Fluorinating Agent: Anhydrous potassium fluoride is the preferred reagent due to its high reactivity and cost-effectiveness. The efficiency of the Halex reaction is critically dependent on the fluoride ion's nucleophilicity.

-

Solvent: High-boiling polar aprotic solvents like tetramethylene sulfone (sulfolane) are essential.[9] These solvents effectively solvate the potassium cation, liberating a "naked," highly nucleophilic fluoride anion, thereby accelerating the substitution reaction. Their high boiling points also permit the elevated temperatures required to overcome the high activation energy of C-Cl bond cleavage on an electron-deficient ring.

-

Catalyst: The reaction is often sluggish due to the poor solubility of KF. A phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide), is employed.[9] These catalysts sequester the potassium cation, further enhancing the solubility and nucleophilicity of the fluoride anion, dramatically increasing the reaction rate.

-

Purification: The process can be designed for the continuous distillation of the lower-boiling product from the reaction mixture, which improves the space-time yield and simplifies purification.[6]

Self-Validating Experimental Protocol

The following is a representative protocol synthesized from patent literature, designed for inherent validation through process control and product analysis.

-

Reactor Preparation: A high-pressure autoclave is charged with anhydrous potassium fluoride (approx. 6 molar equivalents) and a high-boiling solvent such as sulfolane.[6][9] The system is rendered inert, typically with a nitrogen atmosphere.

-

Catalyst and Substrate Addition: The phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, ~1-5 mol%) and the starting material, 2,3,4,5-tetrachlorobenzotrifluoride (1 molar equivalent), are added to the mixture.[9]

-

Reaction Execution: The sealed reactor is heated to a temperature range of 210-240°C for several hours (e.g., 15-18 hours).[9] The autogenous pressure will rise during this period. The reaction progress can be monitored by sampling and GC analysis to track the disappearance of the starting material and chlorinated intermediates.

-

Product Isolation: Upon completion, the product is isolated from the reaction mixture. One effective method involves distillation directly from the reactor, initially under atmospheric pressure and then under vacuum, to collect the crude product.[9]

-

Final Purification: The collected crude distillate is subjected to fractional distillation to yield the final product with a purity of ≥98%. The separation is effective due to the significant boiling point difference between the desired heptafluoro-product and any remaining chloro-fluoro intermediates.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure and assessment of purity are achieved through a combination of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a single, complex signal for the lone aromatic proton. This signal will appear as a multiplet due to coupling with the four adjacent fluorine atoms on the ring.

-

¹⁹F NMR: This is the most informative technique. It will display two distinct sets of signals: a multiplet for the four non-equivalent aromatic fluorine atoms and a singlet or narrow multiplet for the three equivalent fluorine atoms of the -CF₃ group. The complex coupling patterns between the aromatic fluorines provide definitive proof of their substitution pattern.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The signals for the fluorine-bearing carbons will be split into doublets or multiplets due to one-bond and multi-bond C-F coupling, providing further structural confirmation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a functional group fingerprint. Key characteristic absorptions include strong C-F stretching bands (typically in the 1100-1400 cm⁻¹ region), aromatic C=C stretching vibrations (1400-1600 cm⁻¹), and the aromatic C-H stretch, which is expected just above 3000 cm⁻¹.[10]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The high-resolution mass spectrum will show a molecular ion (M⁺) peak corresponding to the exact mass of C₇HF₇. Common fragmentation patterns under electron ionization (EI) would include the loss of a fluorine atom (M-F)⁺ or the trifluoromethyl radical (M-CF₃)⁺, providing further evidence for the proposed structure.[11]

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate used to construct more complex molecules. Its utility stems directly from the properties endowed by its extensive fluorination.

Role as a Synthetic Intermediate

The electron-withdrawing nature of the seven fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the regioselective displacement of one or more aromatic fluorine atoms by a variety of nucleophiles (e.g., amines, alkoxides, thiolates), providing a powerful method for building molecular complexity. This reactivity is fundamental to its use as a scaffold in combinatorial chemistry and targeted synthesis.

Relevance in Drug Discovery and Agrochemicals

The incorporation of the heptafluorotoluene moiety into a drug or pesticide candidate can confer several advantageous properties:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing metabolically labile C-H bonds on an aromatic ring with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the molecule's half-life and bioavailability.

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic and can enhance a molecule's ability to cross cellular membranes, which is often crucial for reaching its biological target.

-

Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions, hydrogen bonds, and multipolar interactions within a protein's binding pocket, potentially increasing the compound's potency and selectivity.

While direct examples of commercial drugs containing the this compound core are specific, the utility of related building blocks is well-documented. For instance, 2,3,4,5-tetrafluorobenzoic acid is a key intermediate for synthesizing potent fluoroquinolone antibacterials like ofloxacin.[12] Similarly, trifluoromethylpyridine derivatives are essential components in numerous modern agrochemicals.[13][14] This underscores the proven value of the polyfluorinated phenyl motif in the design of bioactive compounds.

Conclusion

This compound is a specialized chemical intermediate of significant strategic value. Its molecular structure, defined by dense fluorination, results in a unique combination of physicochemical properties and controlled reactivity. The well-established Halex synthesis provides a reliable pathway for its industrial production, while a suite of spectroscopic methods allows for unambiguous structural verification. For researchers in drug discovery, agrochemicals, and materials science, this compound serves as a powerful building block for engineering molecules with enhanced stability, potency, and tailored functionality, solidifying its role in advancing chemical innovation.

References

-

ChemWhat. (n.d.). This compound CAS#: 654-53-5. Retrieved from [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(1), 453-455. Retrieved from [Link]

- Hollitzer, O., & Millauer, H. (1997). Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride. European Patent No. EP0781747A1.

- Hollitzer, O., & Millauer, H. (2003). Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives. U.S. Patent No. US6613948B1.

-

ChemAnalyst. (2023). Exploring 2,3,4,5-Tetrafluorobenzoic Acid: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Innovation: The Crucial Role of 2,3,4,5-Tetrafluorobenzoyl Chloride in Modern Chemistry. Retrieved from [Link]

-

Funabiki, K., & Matsui, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 168–176. Retrieved from [Link]

- CN102627553A. (2012). Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.

-

Sereda, G. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 6(139). Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

Sources

- 1. 3,4,5-Trichlorobenzotrifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data – Buy High-Purity Chemical Online [boulingchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,3,4,5-TETRACHLOROBENZOTRIFLUORIDE CAS#: 97985-54-1 [m.chemicalbook.com]

- 9. EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride - Google Patents [patents.google.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. innospk.com [innospk.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

hazards and safety information for 2,3,4,5-Tetrafluorobenzotrifluoride

An In-Depth Technical Guide to the Safe Handling of 2,3,4,5-Tetrafluorobenzotrifluoride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the hazards and essential safety protocols for this compound (CAS No. 654-53-5). It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The guidance herein is synthesized from established safety data sheets and chemical databases to ensure procedural integrity and operator safety.

Compound Identification and Core Properties

This compound, also known as α,α,α,2,3,4,5-Heptafluorotoluene, is a fluorinated aromatic compound.[1][2] Its utility in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical development, stems from the unique electronic properties conferred by its fluorine substituents.[3] However, these same properties necessitate a thorough understanding of its physical and chemical characteristics to ensure safe handling.

Key Physical and Chemical Data:

-

Molecular Formula: C₇HF₇[1]

-

Molecular Weight: 218.07 g/mol [1]

-

Appearance: Liquid[4]

-

Boiling Point: Approximately 104 °C[1]

-

Flash Point: Approximately 20.5 °C[1]

-

Density: Approximately 1.56 g/mL[4]

The low flash point is of critical importance, classifying this compound as a highly flammable liquid.[2] This characteristic is the primary driver for many of the handling and storage protocols outlined below. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[5][6]

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified with multiple hazards that demand stringent control measures.[2][7]

-

Flammable Liquids (Category 2): Highly flammable liquid and vapor.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][7]

The signal word for this compound is "Danger" .[2] The causality behind these classifications is rooted in the compound's chemical nature. As a solvent and reactive intermediate, it can defat the skin, leading to irritation, and its vapors can irritate the mucous membranes of the respiratory tract and eyes.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations below exposure limits.[8][9] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][9]

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable and serves as the final barrier between the operator and the chemical. The rationale for each piece of equipment is to prevent the specific hazards identified in the previous section.

| Protection Type | Minimum Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a full-face shield if splashing is a significant risk.[8][9] | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile, neoprene).[8][9] | Prevents direct skin contact that leads to irritation and potential absorption. |

| Skin & Body Protection | Flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[7][8] | Protects skin from accidental contact and provides a barrier against fire hazards. |

| Respiratory Protection | Not typically required if work is performed within an operational fume hood. If ventilation is inadequate or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][9] | Prevents inhalation of vapors, which can cause respiratory tract irritation.[2][7] |

Protocols for Safe Handling and Storage

Adherence to a validated handling protocol is essential for mitigating the risks associated with this compound.

General Handling Protocol

-

Pre-Handling Assessment: Before any work begins, confirm that the chemical fume hood is operational and that the necessary PPE, spill kit, and emergency equipment are readily available.

-

Grounding and Bonding: To prevent ignition from static electricity, all metal containers and transfer equipment must be grounded and bonded.[2][7]

-

Tool Selection: Use only non-sparking tools and explosion-proof equipment.[2][8]

-

Dispensing: Dispense the chemical slowly to minimize splashing and vapor generation. Keep the container opening away from the breathing zone.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[2][8]

-

End of Work: Tightly close all containers after use. Decontaminate work surfaces and any equipment used.

Storage Protocol

-

Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[2][8]

-

Store away from incompatible materials, such as strong oxidizing agents.[2][8]

-

The storage area should be locked to restrict access to authorized personnel only.[2][8] Some sources indicate the material may be moisture-sensitive, suggesting storage under an inert gas may be advisable for long-term integrity.[8]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response Protocol

-

Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[8]

-

Ventilate: Ensure the area is well-ventilated.

-

Don PPE: Wear the appropriate PPE as outlined in Section 3, including respiratory protection.

-

Containment: For a small spill, absorb the material with a dry, inert absorbent such as sand, earth, or vermiculite. Do not use combustible materials.[8] For a large spill, contain it by bunding with sand or earth.[8]

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][8]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[2]

Logical Workflow for Chemical Handling

The following diagram illustrates the decision-making and operational flow for safely managing this compound in a laboratory setting. This workflow provides a self-validating system by ensuring that safety checks are integrated at every critical stage.

Caption: Risk assessment and response workflow for handling hazardous chemicals.

References

-

This compound CAS#: 654-53-5 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

-

Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved from [Link]

-

2,3,4,5-Tetrafluoronitrobenzene. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,3,4,5-Tetrafluoronitrobenzene [myskinrecipes.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

literature review of fluorinated benzotrifluorides

An In-depth Technical Guide to Fluorinated Benzotrifluorides in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of fluorinated benzotrifluorides, a pivotal structural motif in contemporary medicinal chemistry. We will delve into the fundamental physicochemical properties conferred by fluorine and the trifluoromethyl group, examine synthetic strategies for accessing these valuable compounds, and illustrate their impact on drug design through relevant case studies and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in their therapeutic programs.

The Strategic Imperative of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone strategy in modern medicinal chemistry.[1] This is due to fluorine's unique combination of properties: it is the most electronegative element, yet it has a van der Waals radius similar to that of hydrogen. The judicious placement of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, can profoundly influence a molecule's biological profile.[1][2]

The benzotrifluoride scaffold, in particular, serves as a versatile building block in the synthesis of complex pharmaceutical agents. The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups, allowing for the fine-tuning of steric and electronic properties to enhance a compound's efficacy and safety profile.[3] Notable drugs containing the trifluoromethyl group, such as the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex), underscore the therapeutic success of this approach.[3]

Physicochemical Properties and Pharmacokinetic Consequences

The incorporation of a trifluoromethyl group onto a benzene ring, and the further addition of fluorine atoms, instigates significant changes in a molecule's physicochemical properties. These alterations are often key to overcoming common challenges in drug development, such as poor metabolic stability and suboptimal bioavailability.

Enhanced Metabolic Stability

A primary driver for incorporating fluorinated groups is the enhancement of metabolic stability.[4][5] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[4][6] By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "shield" the molecule from oxidative metabolism.[5] This strategic blocking of metabolic "soft spots" leads to a longer in vivo half-life, reduced clearance, and improved overall drug exposure.[5]

Modulation of Lipophilicity and Permeability

Fluorinated compounds, including benzotrifluorides, generally exhibit increased lipophilicity. This property can enhance a drug's ability to permeate cellular membranes, a critical factor for oral absorption and distribution to target tissues, including crossing the blood-brain barrier.[2][5] The increased lipophilicity imparted by the -CF₃ group can also lead to stronger binding interactions with hydrophobic pockets within target proteins.[7]

Potent Electronic Effects

Both the trifluoromethyl group and individual fluorine atoms are strongly electron-withdrawing. This inductive effect deactivates the aromatic ring, influencing its reactivity in synthetic transformations. More importantly, in a medicinal chemistry context, this electron-withdrawing nature can significantly lower the pKa (increase the acidity) of nearby functional groups, such as amines or carboxylic acids.[1] This modulation of a molecule's ionization state at physiological pH can have profound effects on its solubility, receptor binding affinity, and pharmacokinetic profile.

Synthetic Pathways to Fluorinated Benzotrifluorides

Access to a diverse range of fluorinated benzotrifluorides is crucial for structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed and refined to produce these key intermediates.

| Method | Starting Material | Key Reagents/Catalysts | Description |

| Halogen Exchange (HALEX) | Chlorobenzotrifluorides | Potassium fluoride (KF) | A classic method where chlorine atoms on the ring are replaced by fluorine. The reaction is most effective for chlorine atoms activated by the electron-withdrawing -CF₃ group (i.e., in ortho and para positions).[8] |

| Balz-Schiemann Reaction | Aminobenzotrifluorides | HBF₄, NaNO₂; then heat | This method involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to install a fluorine atom on the aromatic ring. |

| Cross-Coupling Reactions | Aryl Halides/Triflates | CF₃-source (e.g., Ruppert-Prakash reagent), Cu or Pd catalyst | Modern transition-metal-catalyzed methods allow for the direct introduction of a -CF₃ group onto an aromatic ring, offering broad substrate scope and functional group tolerance. |

| Direct Fluorination | Benzotrifluoride | Electrophilic fluorinating agents (e.g., Selectfluor) | Direct C-H fluorination of the benzotrifluoride ring can be achieved, though control of regioselectivity can be a challenge. |

Detailed Protocol: Palladium-Catalyzed Trifluoromethylation of an Aryl Bromide

This protocol provides a representative example of a modern cross-coupling reaction to synthesize a substituted benzotrifluoride.

Objective: To synthesize 4-phenylbenzotrifluoride from 4-bromobenzotrifluoride and phenylboronic acid.

Materials:

-

4-Bromobenzotrifluoride (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Toluene/Water (4:1 mixture), degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromobenzotrifluoride, phenylboronic acid, and potassium carbonate.

-

Add the palladium(II) acetate and triphenylphosphine catalysts.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenylbenzotrifluoride.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.

Case Study: The Role of the Trifluoromethyl Group in Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression. Its structure features a para-trifluoromethylphenoxy group, which is critical to its pharmacological profile.

-

Enhanced Lipophilicity and CNS Penetration: The trifluoromethyl group significantly increases the lipophilicity of the molecule compared to a non-fluorinated analog.[5] This property is crucial for its ability to cross the blood-brain barrier and reach its target, the serotonin transporter (SERT), in the central nervous system.

-

Metabolic Stability: The -CF₃ group is located at the para position of the phenoxy ring, a site that would otherwise be susceptible to aromatic hydroxylation by CYP450 enzymes. The presence of the metabolically robust trifluoromethyl group blocks this pathway, contributing to a longer half-life and a favorable once-daily dosing regimen.[5]

-

Binding Affinity: The electron-withdrawing nature of the -CF₃ group influences the electronic distribution of the entire phenoxy ring, which in turn optimizes the binding interactions with the SERT protein.

Caption: SAR Improvement from Parent Compound to Fluoxetine.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the enhanced metabolic stability of a fluorinated compound, an in vitro assay using liver microsomes is a standard industry practice.[4]

Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated compound and its fluorinated benzotrifluoride analog.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Test compounds (non-fluorinated and fluorinated, 10 mM stock in DMSO)

-

Acetonitrile with an internal standard (e.g., Tolbutamide) for quenching

-

96-well plates, incubator, LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer and the liver microsome suspension. Add the test compound to achieve a final concentration of 1 µM.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[4]

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard. This step simultaneously stops the reaction and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Caption: Workflow for In Vitro Microsomal Stability Assay.

Conclusion and Future Outlook

Fluorinated benzotrifluorides are indispensable tools in the arsenal of the modern medicinal chemist. Their unique ability to confer enhanced metabolic stability, modulate lipophilicity, and influence electronic properties provides a rational and effective strategy for optimizing lead compounds into successful drug candidates.[7] The continued development of novel synthetic methodologies for the precise and efficient introduction of fluorine and trifluoromethyl groups will further expand their application.[9] As our understanding of the nuanced effects of fluorination deepens, the strategic deployment of fluorinated benzotrifluorides will undoubtedly continue to play a critical role in the discovery of the next generation of therapeutics.

References

-

Trifluoromethyl group - Wikipedia. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Benzotrifluoride (CAS 98-08-8): Your Go-To Fluorinated Intermediate for Chemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Properties and Synthesis of 3-Fluorobenzotrifluoride. [Link]

-

(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. [Link]

-

Metabolic activation of benzotrifluoride leading to complete... - ResearchGate. [Link]

-

Synthesis and antimalarial activity of benzotrifluoride derivatives - PubMed. [Link]

-

Some trisubstituted benzotrifluorides. [Link]

- US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google P

-

The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [Link]

-

Biologically stable [(18)F]-labeled benzylfluoride derivatives - PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Ortho and Para Substituted Derivatives of Benzotrifluoride | Journal of the American Chemical Society. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

The Unsettled Reactivity of Tetrafluorinated Aromatic Rings: A Technical Guide for Drug Development and Materials Science

Abstract

Tetrafluorinated aromatic rings represent a class of privileged structural motifs in modern chemistry, finding critical applications in pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties, imparted by the strongly electron-withdrawing fluorine atoms, lead to a reactivity profile that is distinct from their non-fluorinated counterparts. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental reactivity of these fascinating scaffolds. We will delve into the core principles of nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), and metalation/cross-coupling reactions, moving beyond simple protocols to explain the causality behind experimental choices. This guide is designed to be a field-proven resource, enabling the rational design and execution of synthetic strategies involving tetrafluorinated aromatic rings.

The Electronic Landscape of Tetrafluorinated Aromatic Rings

The presence of four fluorine atoms on an aromatic ring dramatically alters its electronic character. The high electronegativity of fluorine results in a significant inductive electron withdrawal (-I effect) from the aromatic core, rendering the ring electron-deficient. This electron deficiency is the primary driver for the characteristic reactivity of these compounds, most notably their susceptibility to nucleophilic attack.

Conversely, the lone pairs on the fluorine atoms can participate in resonance, exerting a +M (mesomeric) effect. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance donation is weak and is largely overshadowed by the powerful inductive withdrawal. The net effect is a highly polarized and electron-poor π-system, which dictates the preferred reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Manifold

Nucleophilic aromatic substitution is arguably the most important and widely utilized reaction for the functionalization of tetrafluorinated aromatic rings.[1] The electron-deficient nature of the ring makes it an excellent electrophile for a wide range of nucleophiles.

Mechanism: A Tale of Two Pathways